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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

Cat. No.: B113476

Abstract

2-Methyl-1H-indol-4-ol, a substituted indole derivative, presents significant interest within
medicinal chemistry and materials science due to the versatile reactivity of the indole scaffold.
This guide provides a comprehensive technical overview of its core physicochemical

properties, detailed protocols for its analytical characterization, and best practices for its
handling and storage. We synthesize data from various sources to offer a centralized repository
of information for researchers, chemists, and drug development professionals, ensuring a
foundation of scientific integrity and practical applicability. This document aims to bridge the
gap between theoretical knowledge and experimental execution, providing the causality behind
methodological choices to empower researchers in their work with this compound.

Chemical Identity and Physicochemical Properties

2-Methyl-1H-indol-4-ol, also known as 4-Hydroxy-2-methylindole, is a bifunctional molecule
featuring a hydroxyl group on the benzene ring of the indole scaffold. This structure imparts
specific chemical characteristics that are crucial for its application and handling.

Structure:

Caption: Chemical structure of 2-Methyl-1H-indol-4-ol.

Physical Appearance
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The compound typically presents as an off-white solid under standard laboratory conditions[1].
The coloration can be influenced by purity, exposure to light, and air, a common characteristic
for many indole and phenol derivatives which can undergo oxidation. The parent compound,
indole, is known to yellow or redden upon exposure to light and air[2][3].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design,
including solvent selection for reactions, purification, and analytical sample preparation.

Property Value Source(s)
CAS Number 35320-67-3 [1]
Molecular Formula CoHaNO [1][4]
Molecular Weight 147.17 g/mol [1114]
Melting Point 122-124°C [4]

Boiling Point 339.2 £ 22.0 °C (Predicted) [4]

Density 1.262 + 0.06 g/cm? (Predicted)  [4]
Appearance Off-white Solid [1]

Expert Insight: The melting point of 122-124°C is a critical parameter for identity confirmation
and purity assessment[4]. A broad melting range or a significant deviation from this value would
suggest the presence of impurities. The predicted high boiling point is characteristic of
molecules capable of intermolecular hydrogen bonding, afforded by both the N-H group of the
indole ring and the C4-hydroxyl group.

Analytical Characterization Workflow

A robust analytical workflow is paramount to confirm the identity, purity, and structure of 2-
Methyl-1H-indol-4-ol. The following workflow outlines a standard, self-validating process for
comprehensive characterization.

Logical Workflow for Compound Verification
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The diagram below illustrates a typical pathway from receiving a sample to its full structural
elucidation and purity assessment. This multi-technique approach ensures that the data is
cross-validated, providing a high degree of confidence in the final assessment.

Spectroscopic & Chromatographic Analysis
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Caption: Standard workflow for the analytical characterization of 2-Methyl-1H-indol-4-ol.

Spectroscopic and Chromatographic Protocols

The structural features of 2-Methyl-1H-indol-4-ol—namely the aromatic protons, the N-H
proton, the hydroxyl proton, the methyl group, and the quaternary carbons—give rise to distinct
signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic
molecules. For 2-Methyl-1H-indol-4-ol, both *H and 3C NMR are essential.
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Expert Insight (Causality): The choice of solvent is critical. While CDCls is common, the acidic
protons (N-H and O-H) may exchange or exhibit broad signals. DMSO-de is often a superior
choice as it forms hydrogen bonds with the analyte, resulting in sharper, more observable N-H
and O-H peaks, which are crucial for confirming the presence of these functional groups.

Protocol: *H and 3C NMR Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the compound for *H NMR (20-50 mg for
13C) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds)
in a clean NMR tube.[5]

e Spectrometer Setup:
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize homogeneity, indicated by a sharp and symmetrical
lock signal.[5]

e 'H NMR Acquisition (400 MHz example):
o Pulse Program: Standard single-pulse (e.g., 'zg30).
o Spectral Width: -2 to 13 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 8-16.

e 13C NMR Acquisition (100 MHz example):

[¢]

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30).

[e]

Spectral Width: 0 to 200 ppm.

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to
the residual solvent peak or internal standard (TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is
used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio
(m/z).

Expected Result: The protonated molecule [M+H]* should be observed with an m/z value
corresponding to the molecular formula CoH10NO*. The exact mass provides unambiguous
confirmation, distinguishing it from potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the standard method for determining the purity of the
compound. Indole derivatives possess a strong chromophore, making them readily detectable
by UV spectroscopy.

Expert Insight (Causality): A gradient elution method is often preferred for indole derivatives to
ensure that any potential impurities, which may have significantly different polarities, are
effectively separated and eluted from the column.[6] The use of trifluoroacetic acid (TFA) in the
mobile phase helps to sharpen peaks by protonating basic sites and minimizing tailing.

Protocol: HPLC Purity Analysis

e Sample Preparation: Prepare a stock solution of 2-Methyl-1H-indol-4-ol at 1 mg/mL in a
suitable solvent like methanol or acetonitrile. Dilute to a working concentration of
approximately 0.1 mg/mL.

e Chromatographic Conditions (Example):

o

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).

Mobile Phase A: Water with 0.1% TFA.

[¢]

Mobile Phase B: Acetonitrile with 0.1% TFA.

[¢]
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o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return
to initial conditions.

o Flow Rate: 1.0 mL/min.

o Detection: UV at an absorption maximum (e.g., ~275 nm).

e Analysis: Integrate the peak area of the main component and any impurities. Purity is
calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 2-Methyl-1H-indol-4-ol.

» Storage Conditions: The compound should be stored in a cool, dark, and dry place, ideally in
a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) to minimize oxidation.

e Light and Air Sensitivity: Like many indole and phenol-containing compounds, 2-Methyl-1H-
indol-4-ol may be sensitive to light and air.[3] Prolonged exposure can lead to degradation
and discoloration. It is advisable to handle the material quickly and protect it from direct light.

e Incompatibilities: Avoid contact with strong oxidizing agents, as these can react with the
electron-rich indole ring and the hydroxyl group.[3]

By adhering to these guidelines and employing the robust analytical methods described,
researchers can ensure the quality and reliability of their work with 2-Methyl-1H-indol-4-ol,
paving the way for successful outcomes in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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